molecular formula C5H9N3 B15244824 1-propyl-1H-1,2,4-triazole CAS No. 89417-77-6

1-propyl-1H-1,2,4-triazole

Cat. No.: B15244824
CAS No.: 89417-77-6
M. Wt: 111.15 g/mol
InChI Key: CUOVNMDNRAZFDH-UHFFFAOYSA-N
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Description

1-Propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position of the triazole ring.

Preparation Methods

The synthesis of 1-propyl-1H-1,2,4-triazole can be achieved through several methods:

Chemical Reactions Analysis

1-Propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

1-Propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: In organic synthesis, triazoles are used as building blocks for the construction of more complex molecules.

    Biology: Triazoles exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: In medicinal chemistry, triazoles are incorporated into drug molecules to enhance their pharmacological properties.

    Industry: Triazoles are used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1-propyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with biological receptors. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. For example, triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects .

Comparison with Similar Compounds

1-Propyl-1H-1,2,4-triazole can be compared with other similar compounds in the triazole family:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

89417-77-6

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

1-propyl-1,2,4-triazole

InChI

InChI=1S/C5H9N3/c1-2-3-8-5-6-4-7-8/h4-5H,2-3H2,1H3

InChI Key

CUOVNMDNRAZFDH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC=N1

Origin of Product

United States

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